

# Application Notes and Protocols: One-Pot Reactions of Cyclobutanone Oxime in Organic Synthesis

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## Compound of Interest

Compound Name: *Cyclobutanone oxime*

Cat. No.: *B1297607*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Cyclobutanone oxime** and its derivatives have emerged as versatile building blocks in modern organic synthesis. Their inherent ring strain and the reactivity of the oxime functionality enable a diverse range of transformations. A particularly attractive approach is the development of one-pot reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. This document provides detailed application notes and experimental protocols for several key one-pot reactions involving **cyclobutanone oxime**, with a focus on methodologies relevant to drug discovery and development.

## Copper-Catalyzed Domino Cyclization for the Synthesis of Spirotetrahydroquinolines

Spirotetrahydroquinolines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. A highly efficient one-pot, copper-catalyzed domino reaction of anilines with **cyclobutanone oxime** provides a direct and scalable route to these valuable compounds.<sup>[1][2]</sup>

## Application Notes:

This domino reaction proceeds via a proposed mechanism involving the copper-catalyzed formation of an imine intermediate from aniline and **cyclobutanone oxime**, followed by isomerization to an enamine. Subsequent intermolecular cyclization and aromatization yield the spirotetrahydroquinoline product.<sup>[1]</sup> The reaction is tolerant of a variety of functional groups on the aniline substrate and can be performed under ambient air.

## Quantitative Data:

Table 1: Optimization of Reaction Conditions for the Synthesis of Spirotetrahydroquinoline 3aa<sup>[1][2]</sup>

Entry	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Cu(TFA) <sub>2</sub> (20)	Hexane	80	12	92
2	Cu(TFA) <sub>2</sub> (20)	MeCN	80	12	45
3	Cu(TFA) <sub>2</sub> (20)	THF	80	12	68
4	Cu(TFA) <sub>2</sub> (20)	Toluene	80	12	75
5	Cu(OAc) <sub>2</sub> (20)	Hexane	80	12	81
6	CuCl <sub>2</sub> (20)	Hexane	80	12	73

Table 2: Substrate Scope for the Synthesis of Spirotetrahydroquinolines<sup>[1]</sup>

Product	Aniline Substituent	Yield (%)
3ba	4-F	88
3ca	4-Cl	85
3da	4-Br	82
3ea	4-I	78
3fa	4-OCF <sub>3</sub>	65
3ga	4-CO <sub>2</sub> Me	58
3ha	4-Ac	52
3ia	4-Me	90
3ja	4-OMe	87

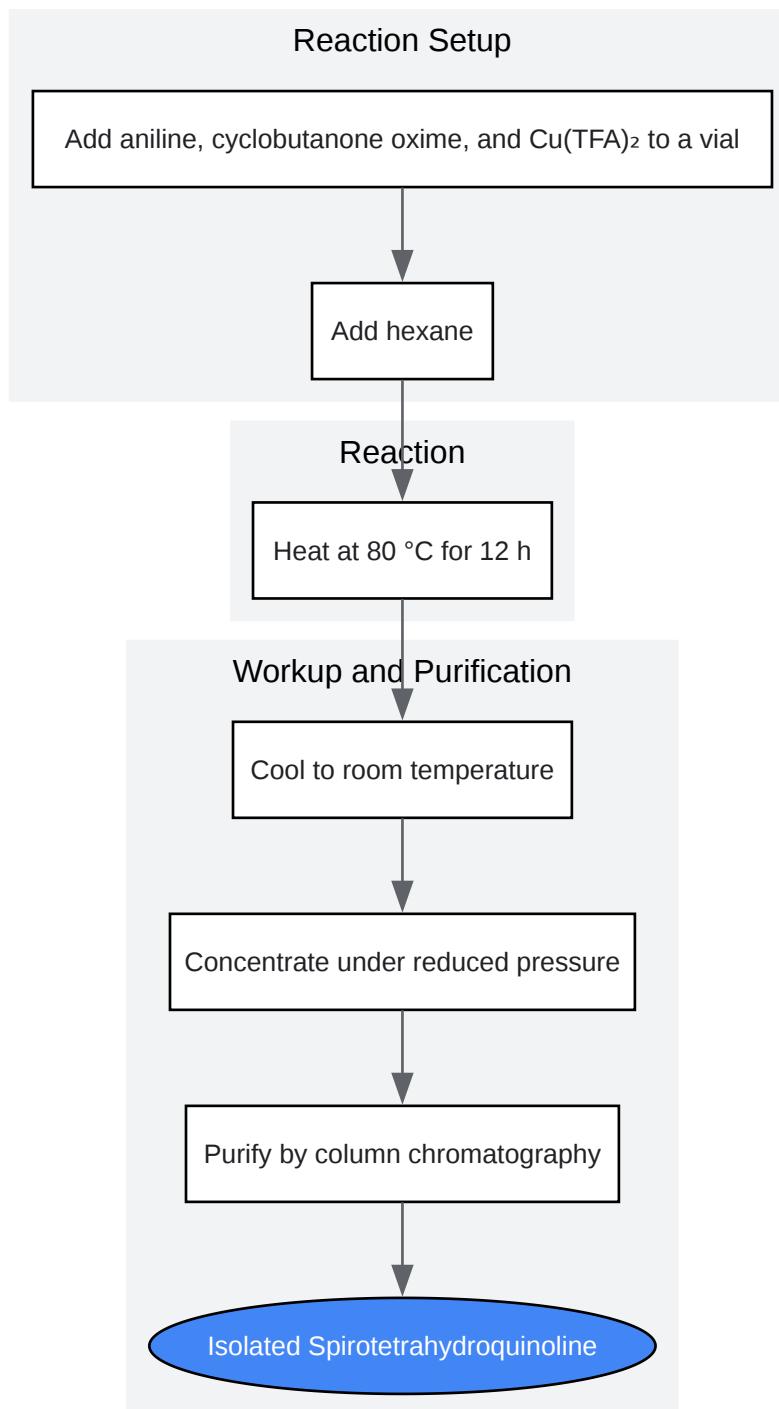
## Experimental Protocol:

General Procedure for the Synthesis of Spirotetrahydroquinolines:

- To a screw-capped vial, add aniline (0.5 mmol, 1.0 equiv), **cyclobutanone oxime** (0.6 mmol, 1.2 equiv), and copper(II) trifluoroacetate (Cu(TFA)<sub>2</sub>, 0.1 mmol, 20 mol%).
- Add hexane (2.0 mL) as the solvent.
- Seal the vial and place it in a preheated oil bath at 80 °C.
- Stir the reaction mixture for 12 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spirotetrahydroquinoline product.

## Visualization:

## Workflow for Spirotetrahydroquinoline Synthesis

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Caption: Experimental workflow for the one-pot synthesis of spirotetrahydroquinolines.

# Nickel-Catalyzed [2+2+1] Carboannulation of 1,7-Enynes

This one-pot reaction provides access to complex cyano-functionalized 4H-cyclopenta[c]quinolin-4-ones through a nickel-catalyzed [2+2+1] carboannulation of 1,7-enynes with **cyclobutanone oxime** esters.<sup>[3][4]</sup> This transformation is significant for its ability to form four new bonds and a quaternary carbon center in a single step.

## Application Notes:

The reaction is proposed to proceed through a C-C/N-O bond cleavage of the **cyclobutanone oxime** ester to generate a cyanoalkyl radical, which then participates in a cascade reaction with the 1,7-enyne. This method is notable for its high selectivity and broad substrate scope.

## Quantitative Data:

Table 3: Substrate Scope for the Ni-Catalyzed [2+2+1] Carboannulation<sup>[4]</sup>

Product	R <sup>1</sup>	R <sup>2</sup>	Yield (%)
3a	H	Ph	85
3b	Me	Ph	82
3c	OMe	Ph	78
3d	F	Ph	80
3e	Cl	Ph	76
3f	H	4-MeC <sub>6</sub> H <sub>4</sub>	83
3g	H	4-FC <sub>6</sub> H <sub>4</sub>	79
3h	H	2-thienyl	72

## Experimental Protocol:

General Procedure for the Ni-Catalyzed [2+2+1] Carboannulation:

- To a Schlenk tube, add the 1,7-ynye (0.2 mmol, 1.0 equiv), cyclobutanone O-benzoyl oxime (0.3 mmol, 1.5 equiv), and  $\text{NiCl}_2$  (0.02 mmol, 10 mol%).
- Add 1,2-dichloroethane (DCE) (2.0 mL) as the solvent.
- Evacuate and backfill the tube with argon three times.
- Place the tube in a preheated oil bath at 120 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure.
- Purify the residue by preparative thin-layer chromatography (PTLC) to afford the desired product.

## Visualization:

Caption: Proposed reaction pathway for the [2+2+1] carboannulation.

## Radical-Mediated Ring-Opening/Cyclization for the Synthesis of 2-Pyrrolidones

The 2-pyrrolidone motif is a common feature in many natural products and pharmaceuticals. A copper-catalyzed one-pot reaction between **cyclobutanone oxime** esters and alkenes provides a convenient route to substituted 2-pyrrolidones.[\[5\]](#)

## Application Notes:

This protocol involves a radical-mediated ring-opening of the **cyclobutanone oxime** ester to generate a cyanoalkyl radical, which then adds to an alkene. Subsequent intramolecular cyclization affords the 2-pyrrolidone product. The reaction is carried out using a stable copper catalyst and an inorganic oxidant in a biomass-derived solvent, highlighting its green chemistry aspects.

## Quantitative Data:

Table 4: Substrate Scope for the Synthesis of 2-Pyrrolidones[\[5\]](#)

Product	Alkene	Yield (%)
3a	N-Phenylmaleimide	85
3b	N-Methylmaleimide	82
3c	N-Ethylmaleimide	80
5a	1,1-Diphenylethylene	76
5b	Styrene	72
5c	$\alpha$ -Methylstyrene	70

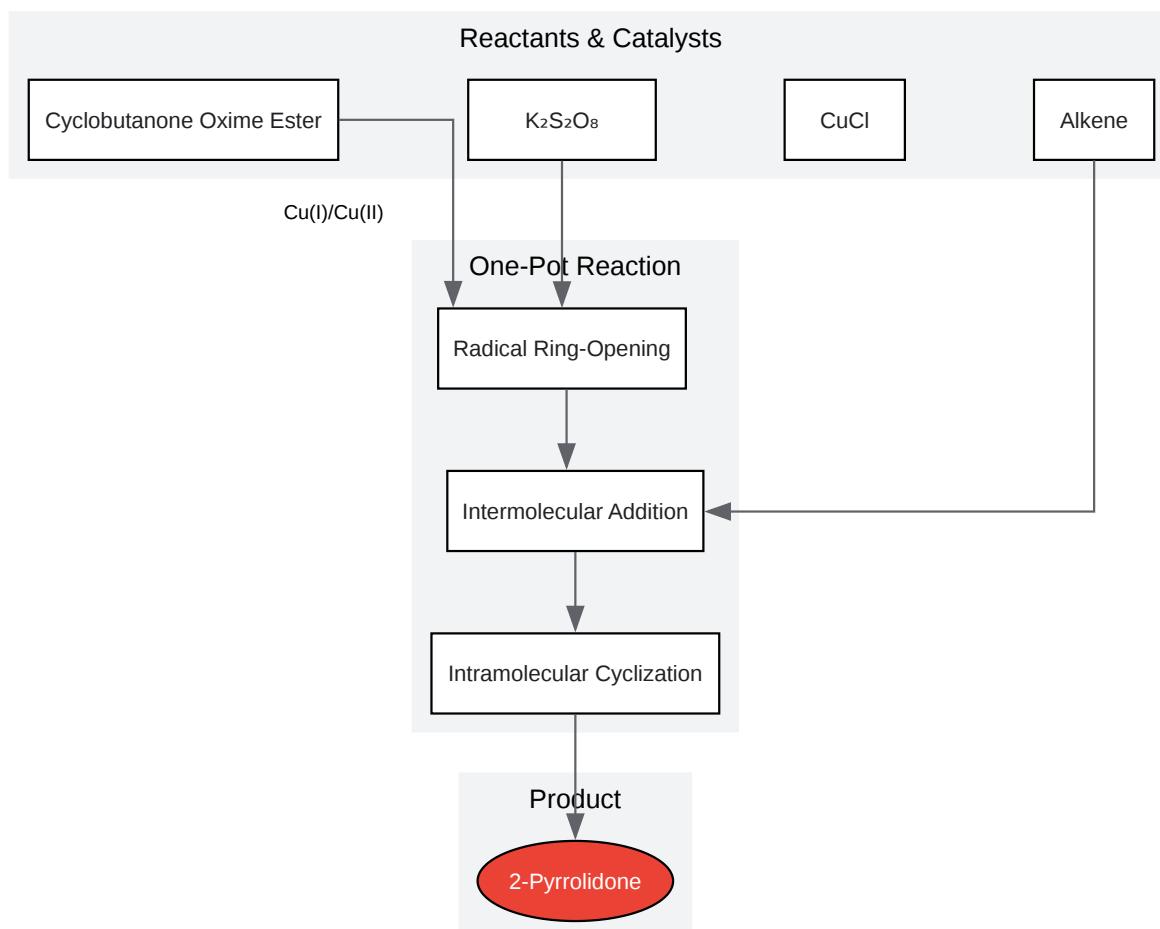
## Experimental Protocol:

General Procedure for the Synthesis of 2-Pyrrolidones:

- In a sealed tube, combine the **cyclobutanone oxime** ester (0.3 mmol, 1.5 equiv), alkene (0.2 mmol, 1.0 equiv), CuCl (0.02 mmol, 10 mol%), and  $K_2S_2O_8$  (0.4 mmol, 2.0 equiv).
- Add 2-methyltetrahydrofuran (2-MeTHF) (2.0 mL) as the solvent.
- Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Wash the filtrate with brine, dry over anhydrous  $Na_2SO_4$ , and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to give the desired 2-pyrrolidone.

## Visualization:

## Logical Flow of 2-Pyrrolidone Synthesis

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Caption: Logical relationship in the one-pot synthesis of 2-pyrrolidones.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields may vary depending on the specific substrates and experimental setup.

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- To cite this document: BenchChem. [Application Notes and Protocols: One-Pot Reactions of Cyclobutanone Oxime in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297607#development-of-one-pot-reactions-involving-cyclobutanone-oxime>]

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